Cas no 1013769-05-5 (1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide)

1,5-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a phenyl-substituted thiazole moiety via a carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or antimicrobial agents due to its rigid, planar conformation and hydrogen-bonding capabilities. The presence of both electron-rich (thiazole) and electron-deficient (pyrazole) regions enhances its reactivity and binding affinity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound exhibits moderate stability under standard conditions, with solubility profiles suitable for organic-phase reactions.
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide structure
1013769-05-5 structure
Product name:1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No:1013769-05-5
MF:C15H14N4OS
MW:298.362861156464
CID:6532631

1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, 1,5-dimethyl-N-(4-phenyl-2-thiazolyl)-
    • Inchi: 1S/C15H14N4OS/c1-10-8-12(18-19(10)2)14(20)17-15-16-13(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20)
    • InChI Key: GEXKSACXPBHUFA-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=CC(C(NC2=NC(C3=CC=CC=C3)=CS2)=O)=N1

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 5.70±0.70(Predicted)

1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2446-0032-4mg
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2446-0032-75mg
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2446-0032-5μmol
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2446-0032-5mg
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2446-0032-2μmol
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2446-0032-10μmol
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2446-0032-20μmol
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2446-0032-50mg
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2446-0032-100mg
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2446-0032-2mg
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
1013769-05-5 90%+
2mg
$59.0 2023-05-16

Additional information on 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Introduction to 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1013769-05-5)

1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, with the CAS number 1013769-05-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole core, a thiazole ring, and phenyl substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is particularly noteworthy due to its combination of aromatic and heterocyclic moieties. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is known for its ability to form hydrogen bonds and interact with various biological targets. The thiazole ring, on the other hand, is a six-membered heterocycle with one sulfur and one nitrogen atom, which adds to the compound's overall stability and reactivity. The presence of the phenyl group further enhances the compound's lipophilicity and bioavailability.

Recent studies have explored the pharmacological properties of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in various biological systems. One of the most promising areas of research involves its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has also shown promise as an antitumor agent. Preclinical studies have reported that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT pathway and the MAPK/ERK pathway. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis.

The pharmacokinetic properties of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide have also been investigated in animal models. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. This makes it a suitable candidate for further development as an oral medication. Additionally, its low toxicity profile in preclinical studies suggests that it may have a wide therapeutic window.

The synthesis of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has been optimized using various synthetic routes. One common approach involves the reaction of 4-aminothiazoles with substituted pyrazoles in the presence of coupling agents such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). This method allows for high yields and good purity of the final product. The ability to synthesize this compound efficiently is crucial for its large-scale production and potential commercialization.

In conclusion, 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1013769-05-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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